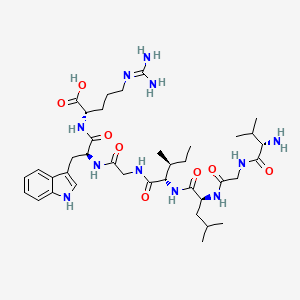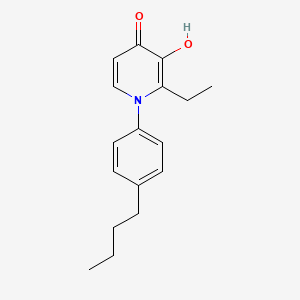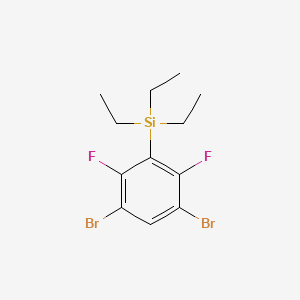![molecular formula C19H21NOS B12612158 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one CAS No. 919083-33-3](/img/structure/B12612158.png)
1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one is an organic compound with a complex structure that includes a phenyl group, a propylsulfanyl group, and an anilino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a phenylacetylene derivative with a propylsulfanyl aniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The phenyl and anilino groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic environments.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 3-[2-(2,6-dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one
- (2Z)-3-(4-Chloro-anilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one
Comparison: 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one is unique due to its specific substitution pattern and the presence of the propylsulfanyl group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the propylsulfanyl group may enhance its lipophilicity and influence its interaction with biological targets .
特性
CAS番号 |
919083-33-3 |
|---|---|
分子式 |
C19H21NOS |
分子量 |
311.4 g/mol |
IUPAC名 |
1-phenyl-3-(2-propylsulfanylanilino)but-2-en-1-one |
InChI |
InChI=1S/C19H21NOS/c1-3-13-22-19-12-8-7-11-17(19)20-15(2)14-18(21)16-9-5-4-6-10-16/h4-12,14,20H,3,13H2,1-2H3 |
InChIキー |
CBRLJZAZPWQZEQ-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B12612098.png)
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)

![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)


![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)
